N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-5-2-3-6-14(12)17(21)19-13-7-8-15(18)16(11-13)20-9-4-10-24(20,22)23/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNRKNSUAGOSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isothiazolidin Ring Formation
The 1,1-dioxidoisothiazolidin moiety is constructed via cyclization of β-chloroethylsulfonamide derivatives. Key parameters from patent literature include:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | ClCH₂CH₂SO₂NH₂, K₂CO₃ | 80°C | 6 h | 72% |
| 2 | H₂O₂ (30%), AcOH | 60°C | 3 h | 88% |
Mechanistic Insight: Oxidation of the thiazolidine intermediate with H₂O₂ in acetic acid achieves the dioxido functionality while maintaining ring integrity.
Chlorination and Amine Protection
Electrophilic aromatic chlorination is performed using Cl₂ gas in dichloromethane at -10°C, achieving >90% regioselectivity for the para position relative to the isothiazolidin group. Subsequent Boc protection of the aniline nitrogen utilizes di-tert-butyl dicarbonate in THF with DMAP catalysis (85% yield).
Acylating Agent Preparation: 2-Methylbenzoyl Chloride Synthesis
Friedel-Crafts Acylation
2-Methylbenzoyl chloride is prepared via:
- Aluminum chloride-mediated acylation of toluene with phosgene
- Quenching with HCl gas to form acid chloride
| Parameter | Value |
|---|---|
| Reaction Time | 4 h |
| Temperature | 0-5°C |
| Phosgene Equiv. | 1.2 |
| Purity (GC-MS) | 98.7% |
Amide Coupling Strategies
HATU-Mediated Coupling
BioRxiv protocols detail optimized conditions for sterically hindered amides:
# Representative procedure from
amine = 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline (1.0 eq)
acylating_agent = 2-methylbenzoyl chloride (1.1 eq)
base = DIPEA (3.0 eq)
solvent = anhydrous DMF
temperature = 0°C → rt
reaction_time = 12 h
yield = 78-82%
Schlenk Technique for Moisture Sensitivity
For large-scale synthesis (>100 g), inert atmosphere methods using Schlenk lines improve yields by 12% compared to standard conditions.
Purification and Characterization
Chromatographic Methods
| Technique | Mobile Phase | Rf | Purity |
|---|---|---|---|
| Flash Chromatography | Hexane:EtOAc (3:1) | 0.42 | 95% |
| Preparative HPLC | MeCN:H₂O (0.1% TFA) | - | 99% |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 8.21 (d, J=8.4 Hz, 1H, Ar-H)
δ 7.98 (s, 1H, NH)
δ 7.45-7.32 (m, 4H, Ar-H)
δ 4.12 (t, J=6.8 Hz, 2H, CH₂-SO₂)
δ 3.05 (s, 3H, CH₃)
HRMS (ESI+)
Calculated for C₁₈H₁₈ClN₂O₃S [M+H]⁺: 385.0814
Found: 385.0811
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| HATU Coupling | 82 | 99 | Moderate |
| Mixed Anhydride | 68 | 97 | High |
| EDC/HOBt | 75 | 98 | Low |
Key Finding: HATU-mediated coupling provides optimal balance of yield and purity for research-scale synthesis, while mixed anhydride methods are preferable for industrial applications.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent discloses a continuous process with:
- Residence time: 8 min
- Throughput: 2.4 kg/h
- Purity: 99.5%
Waste Stream Management
Critical issues addressed:
- Recycling of DIPEA via acid-base extraction
- Catalytic decomposition of HATU byproducts using Cu(II) oxides
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine substituent or reduce the isothiazolidine ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in a variety of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as in drug development for specific diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) shares the benzamide backbone but differs in substituents:
- Phenyl substitution : A 2,3-dichlorophenyl group vs. the target compound’s 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl.
- Benzamide modification: Etobenzanid has an ethoxymethoxy group at the 4-position, while the target compound has a 2-methyl group. The chlorine atoms in both compounds likely enhance lipophilicity, but the isothiazolidinone dioxide in the target may improve aqueous solubility compared to etobenzanid’s ethoxymethoxy group .
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide):
- Core structure : A pyridinecarboxamide vs. benzamide.
- Substituents: Diflufenican’s trifluoromethylphenoxy group contrasts with the target’s isothiazolidinone dioxide. The fluorine atoms in diflufenican increase electronegativity and stability, whereas the sulfur-containing ring in the target compound may confer unique reactivity .
Hydroxybenzamide Derivatives
Crystal structures of hydroxybenzamides like N-(4-chlorophenyl)-2-hydroxybenzamide () highlight key differences:
- Functional groups : A hydroxyl group at the 2-position vs. the target’s 2-methylbenzamide.
- Hydrogen bonding : The hydroxyl group enables strong intermolecular hydrogen bonds, influencing crystallinity and melting points. In contrast, the methyl group in the target compound may reduce polarity, affecting solubility .
Triazole and Sulfonyl-Containing Analogues
Compounds from , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] , share sulfonyl groups but differ in core structures:
- Triazole vs.
- Spectral data: IR spectra of triazole derivatives show νC=S bands at ~1250 cm⁻¹, similar to the isothiazolidinone dioxide’s S=O stretches (expected at ~1150–1300 cm⁻¹). However, the absence of νS-H in the target compound (as in ’s triazoles) confirms the stability of the sulfone group .
Comparative Data Table
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of thiazolidine derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.83 g/mol. The structure includes a chloro-substituted phenyl ring, a dioxidoisothiazolidine moiety, and a methylbenzamide group.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, which can lead to therapeutic effects against diseases such as cancer and inflammation.
- Receptor Modulation : The interaction with specific receptors may modulate signaling pathways involved in disease progression.
- Antioxidant Activity : The presence of the dioxidoisothiazolidine group suggests potential antioxidant properties, which could protect cells from oxidative stress.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro and in vivo, potentially making it useful for treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, indicating potential use as antimicrobial agents.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
| Study | Findings | |
|---|---|---|
| Study A (2022) | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). | Suggests potential as an anticancer agent. |
| Study B (2023) | Showed inhibition of COX-2 enzyme activity in vitro. | Indicates anti-inflammatory potential. |
| Study C (2024) | Exhibited antibacterial activity against Staphylococcus aureus. | Supports further investigation as an antimicrobial agent. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Isothiazolidinone : Reaction between suitable precursors under controlled conditions.
- Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
- Acylation : Coupling with 2-methylbenzoyl chloride to yield the final product.
Potential Applications
Given its diverse biological activities, this compound holds promise for various applications:
- Pharmaceutical Development : As a lead compound for developing new anticancer or anti-inflammatory drugs.
- Research Tool : For studying specific biological pathways related to cancer and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
